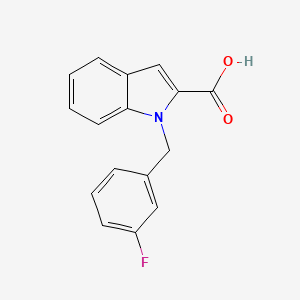

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-6-3-4-11(8-13)10-18-14-7-2-1-5-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIDLUHWOVJSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Executive Summary

1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is a key structural motif and a versatile building block in medicinal chemistry, forming the core of various pharmaceutically active agents. This guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthesis pathway for this target compound, designed for researchers, scientists, and drug development professionals. The selected pathway, commencing from the readily available ethyl indole-2-carboxylate, involves a strategic N-alkylation followed by saponification. This approach is favored for its high yields, operational simplicity, and modularity. This document elucidates the causal mechanisms behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

The indole ring system is a privileged structure in drug discovery, prevalent in numerous bioactive natural products and synthetic compounds.[1] Specifically, derivatives of indole-2-carboxylic acid have demonstrated a wide spectrum of biological activities, serving as crucial intermediates in the synthesis of agents with antifungal, anti-tumor, and anti-inflammatory properties.[2][3] The title compound, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, incorporates a fluorinated benzyl group, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. This guide presents a definitive pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be approached from several angles. The Fischer indole synthesis, for instance, could construct the indole ring from N-(3-fluorobenzyl)phenylhydrazine and a pyruvate derivative.[4][5] However, a more convergent and often more efficient strategy involves the post-functionalization of a pre-formed indole core.

Our selected pathway is based on this latter approach, which involves two key bond disconnections: the ester C-O bond and the indole N-C (benzyl) bond. This retrosynthesis leads back to two commercially available and relatively inexpensive starting materials: ethyl indole-2-carboxylate and 3-fluorobenzyl bromide.

This pathway offers significant advantages:

-

Modularity: The N-alkylation step can be readily adapted to introduce a wide variety of substituents on the indole nitrogen, making it a versatile method for generating a library of analogues.

-

High-Yielding Steps: Both N-alkylation of indoles and ester saponification are typically high-yielding and reliable reactions.

-

Readily Available Starting Materials: Ethyl indole-2-carboxylate is a common building block, and its own synthesis from simpler precursors is well-documented.[6]

Caption: Reaction scheme for the N-alkylation step.

Step 2: Saponification to Yield the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, typically achieved through base-catalyzed hydrolysis.

Causality Behind Experimental Choices:

-

Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another hydroxide ion) forms the carboxylate salt.

-

Work-up: The reaction mixture, containing the sodium or potassium salt of the product, must be acidified (e.g., with HCl). This protonates the carboxylate anion, causing the neutral, water-insoluble carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration. [7]

Caption: Logical flow of the saponification (hydrolysis) process.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction, work-up, and purification.

Protocol 1: Synthesis of Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

3-Fluorobenzyl bromide

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-indole-2-carboxylate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add 3-fluorobenzyl bromide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Materials:

-

Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M or 2 M solution

Procedure:

-

Setup: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Hydrolysis: Add sodium hydroxide (3.0 to 5.0 eq) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

-

Reaction: Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add HCl solution dropwise with stirring until the pH of the solution is ~2-3. A precipitate should form.

-

Isolation: Stir the cold suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the solid product under vacuum to a constant weight. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Caption: High-level experimental workflow for the two-step synthesis.

Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis. Expected yields are based on typical laboratory outcomes for these reaction types.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | - | Off-white solid |

| Ethyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate | C₁₈H₁₆FNO₂ | 297.32 | 85-95% | Oil or low-mp solid |

| 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid | C₁₆H₁₂FNO₂ | 271.27 | 90-98% | White solid |

Troubleshooting and Field Insights

-

Incomplete N-Alkylation: If the reaction stalls, it may be due to deactivated NaH or wet solvent. Ensure all reagents and glassware are scrupulously dry. An additional portion of NaH and alkylating agent can sometimes drive the reaction to completion.

-

Low Yield in Saponification: Incomplete hydrolysis can occur if insufficient base or reaction time is used. Ensure at least 3 equivalents of NaOH are used and monitor the reaction to completion by TLC. During workup, ensure the pH is sufficiently low (~2) to fully precipitate the product, as the carboxylate salt is water-soluble.

-

Product Purification: The final carboxylic acid product is often highly pure after filtration and washing. If impurities are present, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.

Conclusion

The synthetic pathway detailed herein represents a highly reliable, efficient, and scalable method for the production of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. By starting with ethyl indole-2-carboxylate, the synthesis proceeds through a robust N-alkylation and a clean saponification, delivering the target compound in high overall yield. The mechanistic insights and detailed protocols provided serve as a practical and authoritative guide for researchers in synthetic and medicinal chemistry, enabling the confident production of this valuable molecular scaffold for further investigation and drug development endeavors.

References

-

Title: ETHYL INDOLE-2-CARBOXYLATE Source: Sciencemadness URL: [Link]

-

Title: Ethyl 1H-indole-2-carboxylate Source: IUCrData URL: [Link]

-

Title: A Practical Synthesis of Indole-2-carboxylic Acid Source: Taylor & Francis Online URL: [Link]

-

Title: Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid Source: ResearchGate URL: [Link]

-

Title: Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other Source: Shanghai Institute of Organic Chemistry URL: [Link]

-

Title: Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry URL: [Link]

-

Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Fischer indole synthesis Source: Wikipedia URL: [Link]

-

Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities Source: MDPI URL: [Link]

-

Title: One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof Source: Google Patents URL

-

Title: in the chemical literature: N-alkylation of an indole Source: YouTube URL: [Link]

-

Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ethyl indole-2-carboxylate | 3770-50-1 [chemicalbook.com]

- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the predicted biological activities of a specific derivative, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes information from structurally related analogues and the known pharmacological roles of its constituent moieties to build a robust hypothesis of its potential therapeutic applications. We will delve into its likely roles as an anti-inflammatory, neuroprotective, and antiviral agent, supported by proposed mechanisms of action and detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel indole-based therapeutics.

Introduction: The Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs.[1][2] The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds targeting a diverse range of biological targets. The strategic placement of a carboxylic acid group at the 2-position of the indole ring allows for critical interactions with the active sites of various enzymes and receptors.

The subject of this guide, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, combines this established scaffold with a 3-fluorobenzyl substituent at the N-1 position. The introduction of a benzyl group at this position is a common strategy to explore the hydrophobic pockets of binding sites and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electronic interactions, and fine-tune lipophilicity.[3][4] The meta-position of the fluorine atom on the benzyl ring can subtly alter the electronic distribution and conformation of the molecule, potentially leading to improved selectivity and potency for its biological targets.

This guide will, therefore, explore the most probable biological activities of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid based on the known activities of its parent scaffold and the anticipated contribution of the 3-fluorobenzyl moiety.

Proposed Synthesis

The synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be achieved through a straightforward N-alkylation of the indole-2-carboxylic acid starting material. A proposed synthetic route is outlined below.

Caption: Proposed synthetic pathway for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

-

To a solution of indole-2-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the corresponding sodium salt.

-

Add 3-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on indole-2-carboxylic acid derivatives, we hypothesize that 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid will exhibit a range of biological activities. The most prominent of these are detailed below.

Anti-inflammatory Activity

Numerous indole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The carboxylic acid moiety of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid could mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes. This would allow the compound to bind to the active site of COX-1 and/or COX-2, preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain. The 1-(3-fluorobenzyl) group would likely occupy a hydrophobic channel in the enzyme's active site, and the fluorine atom could potentially form favorable interactions, thereby enhancing binding affinity and inhibitory potency.

Caption: Hypothesized inhibition of the arachidonic acid pathway.

Proposed Experimental Workflow: In Vitro COX Inhibition Assay

This workflow outlines a common method to assess the COX inhibitory activity of a test compound.

Caption: Workflow for in vitro COX inhibition assay.

Neuroprotective Activity via NMDA Receptor Antagonism

Indole-2-carboxylic acid derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site.[5][6] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological disorders.

Hypothesized Mechanism of Action: Competitive Antagonism at the Glycine Binding Site of the NMDA Receptor

The indole-2-carboxylic acid core can act as a structural mimic of glycine, allowing it to bind to the glycine modulatory site on the NMDA receptor. This binding would be competitive with glycine, and in the absence of the co-agonist, the ion channel would remain closed even when glutamate is bound, thus preventing excessive calcium influx and subsequent excitotoxicity. The 1-(3-fluorobenzyl) substituent is hypothesized to interact with a nearby hydrophobic pocket, potentially increasing the affinity and residence time of the compound at the receptor.

Potential as a CysLT1 Receptor Antagonist

Derivatives of indole have been developed as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in the treatment of asthma and allergic rhinitis.[7][8]

Hypothesized Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

The structural features of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, including an acidic group and a hydrophobic region, align with the pharmacophore requirements for CysLT1 receptor antagonists.[9][10] It is proposed that the carboxylic acid group would interact with a key basic residue in the receptor's binding pocket, while the indole and the 3-fluorobenzyl moiety would occupy hydrophobic regions, preventing the binding of the endogenous ligand, leukotriene D4 (LTD4). This would block the downstream signaling pathways that lead to bronchoconstriction and inflammation.

Antiviral Activity: HIV-1 Integrase Inhibition

Recent studies have highlighted indole-2-carboxylic acid derivatives as a promising scaffold for the development of HIV-1 integrase inhibitors.[11][12]

Hypothesized Mechanism of Action: Chelation of Divalent Metal Ions in the HIV-1 Integrase Active Site

The active site of HIV-1 integrase contains two essential divalent metal ions (typically Mg²⁺). The indole-2-carboxylic acid moiety is capable of chelating these metal ions, which is a key mechanism of action for many integrase strand transfer inhibitors (INSTIs).[13][14] This chelation disrupts the catalytic activity of the enzyme, preventing the integration of the viral DNA into the host genome. The 1-(3-fluorobenzyl) group could provide additional stabilizing interactions within the active site, enhancing the inhibitory potency.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

| Activity | Assay | Description | Endpoint |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measures the inhibition of prostaglandin synthesis by purified COX enzymes. | IC50 values |

| LPS-induced Cytokine Release in Macrophages | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide-stimulated macrophages. | IC50 values | |

| Neuroprotection | NMDA Receptor Binding Assay | Radioligand binding assay to determine the affinity of the compound for the glycine binding site of the NMDA receptor. | Ki values |

| In Vitro Excitotoxicity Assay | Measures the ability of the compound to protect cultured neurons from glutamate-induced cell death. | EC50 values | |

| CysLT1 Antagonism | CysLT1 Receptor Binding Assay | Radioligand binding assay to determine the affinity of the compound for the CysLT1 receptor. | Ki values |

| Calcium Mobilization Assay | Measures the inhibition of LTD4-induced calcium influx in cells expressing the CysLT1 receptor. | IC50 values | |

| Antiviral | HIV-1 Integrase Strand Transfer Assay | Measures the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase. | IC50 values |

| Antiviral Activity in HIV-1 Infected Cells | Measures the inhibition of viral replication in a cell-based assay. | EC50 values |

In Vivo Models

Following promising in vitro results, the following in vivo models could be employed:

-

Anti-inflammatory: Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.

-

Analgesic: Acetic acid-induced writhing test or hot plate test in rodents to evaluate analgesic properties.

-

Neuroprotection: Animal models of stroke (e.g., middle cerebral artery occlusion) or epilepsy to assess neuroprotective efficacy.

-

Asthma/Allergy: Ovalbumin-induced airway hyperresponsiveness model in rodents to evaluate effects on bronchoconstriction and airway inflammation.

Data Interpretation and Future Directions

The data generated from the proposed experimental workflows will provide a comprehensive profile of the biological activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Should the compound demonstrate potent and selective activity in any of the aforementioned areas, further studies would be warranted. These could include:

-

Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicology Studies: Assessment of the compound's safety profile.

Conclusion

While direct experimental evidence for the biological activity of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is currently limited, a thorough analysis of the literature on related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The combination of the privileged indole-2-carboxylic acid scaffold with a strategically placed 3-fluorobenzyl substituent makes this compound a compelling candidate for investigation as a novel anti-inflammatory, neuroprotective, or antiviral agent. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of its pharmacological profile and the potential development of a new therapeutic agent.

References

- Ahn, K. H., Mahmoud, M. M., Kendall, D. A., et al. (2017). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS Medicinal Chemistry Letters, 8(10), 1045-1050.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(4), 863-874.

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). Journal of Medicinal Chemistry, 59(11), 5492-5508.

- Duan, W., et al. (2021). Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms. Molecular Diversity, 25(3), 1597-1616.

- Gitto, R., De Luca, L., Ferro, S., et al. (2009). Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 17(4), 1640-1647.

- Gitto, R., et al. (2014). From NMDA receptor antagonists to discovery of selective σ2 receptor ligands. Future Medicinal Chemistry, 6(12), 1375-1391.

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Montelukast. In Wikipedia. Retrieved from [Link]

- N-Benzyl-1H-indole-2-carbohydrazide synthesis. (2023). Molecules, 28(9), 3745.

- Pan, C., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 269-273.

- Pan, C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Putative binding modes of indole-2-carboxylic acid with HIV-1 integrase. (2024).

- Rano, T. A., et al. (1997). A series of non-quinoline cysLT1 receptor antagonists: SAR study on pyridyl analogs of Singulair. Bioorganic & Medicinal Chemistry Letters, 7(21), 2737-2742.

- Sechi, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Simon, A., et al. (2005). Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(24), 5549-5552.

- Tricklebank, M. D., et al. (1993). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. British Journal of Pharmacology, 110(2), 769-775.

- Wang, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 269-273.

- Youssef, A. M., et al. (2016). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13(1), 57-68.

- Yun, H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4567.

- Zand, R., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147.

- Fluorinated Building Blocks in Drug Design: Why They M

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9035-9046.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3745.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Journal of Medicinal Chemistry.

- 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formul

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society, 97(9b), 1557-1562.

- 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. (2024).

- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2016). Drug Design, Development and Therapy, 10, 327–338.

- 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. BLDpharm.

- Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580.

Sources

- 1. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Whitepaper: Unveiling the Therapeutic Potential of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid: A Guide to Target Identification and Validation

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for a specific derivative, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Drawing upon existing research on structurally related molecules, we delineate a strategic approach for researchers and drug development professionals to identify and validate promising therapeutic targets for this compound. This document will explore potential applications in oncology, neurodegenerative diseases, and inflammatory conditions, providing a rationale for target selection and detailed experimental workflows for validation.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

Indole derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's activity and specificity towards a particular biological target. The subject of this guide, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, features a fluorinated benzyl group at the N1 position, a modification known to influence pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are limited, a wealth of data on analogous compounds provides a strong foundation for hypothesizing its potential therapeutic applications.

This guide will serve as a roadmap for the systematic investigation of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, outlining a logical progression from hypothesized targets to validated mechanisms of action.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the established activities of structurally similar indole-2-carboxylic acid derivatives, we have identified three primary therapeutic areas for investigation: Oncology, Neurodegenerative Diseases, and Inflammatory Disorders.

Oncology: Targeting Cancer Cell Proliferation and Survival

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon).[2][3]

The 14-3-3 family of proteins are key regulators of various cellular processes, including signal transduction, cell cycle control, and apoptosis.[4] The eta (η) isoform, in particular, has been implicated in the progression of several cancers, including liver cancer.[4][5] Inhibition of 14-3-3η can disrupt cancer cell signaling and represents a promising therapeutic strategy.[5]

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: The core indole-2-carboxylic acid structure has been identified as a viable scaffold for developing 14-3-3η inhibitors.[5] The 1-benzyl substitution can be crucial for establishing key interactions within the protein's binding pocket. The 3-fluoro substitution on the benzyl ring may enhance binding affinity and improve metabolic stability.

Experimental Workflow for Target Validation:

Caption: Workflow for validating 14-3-3η as a target.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize recombinant human 14-3-3η protein onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the compound dilutions over the sensor surface and a reference flow cell. Monitor the change in response units (RU) to determine association and dissociation rates.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd).

Neurodegenerative Diseases: Modulating Neuronal Signaling

The indole scaffold is present in many neuroactive molecules. Derivatives of indole-2-carboxylic acid have shown activity at key receptors implicated in neurological and neurodegenerative disorders.

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of conditions like stroke and epilepsy.[6] The glycine binding site on the NMDA receptor is a key allosteric modulatory site.

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine site of the NMDA receptor.[6] The addition of the 1-(3-fluorobenzyl) group could enhance potency and selectivity.

Experimental Workflow for Target Validation:

Caption: Workflow for validating NMDA receptor antagonism.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.

-

NMDA Receptor Activation: Perfuse the cells with a solution containing NMDA and glycine to elicit an inward current.

-

Compound Application: Apply varying concentrations of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to the bath and measure the inhibition of the NMDA-evoked current.

-

Data Analysis: Construct a concentration-response curve to determine the IC50 value of the compound.

MAO-B is an enzyme responsible for the degradation of dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[7]

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: N-substituted indole derivatives have been identified as potent and selective MAO-B inhibitors.[7] The 1-(3-fluorobenzoyl) moiety, structurally similar to a 1-(3-fluorobenzyl) group, has been shown to be a key feature for high MAO-B inhibitory activity.[7]

Inflammatory Disorders: Targeting Key Mediators of Inflammation

Chronic inflammation is a driver of many diseases. Indole-based compounds have shown promise as anti-inflammatory agents.[8]

Cysteinyl leukotrienes are potent inflammatory mediators involved in asthma and allergic rhinitis.[9] Antagonism of the CysLT1 receptor is a clinically validated approach for treating these conditions.

Rationale for 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: The indole-2-carboxylic acid moiety has been identified as a crucial pharmacophore for potent and selective CysLT1 antagonists.[9] The N-benzyl substituent can be optimized to enhance receptor binding.

Experimental Workflow for Target Validation:

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic Acid

Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage hurdles is the comprehensive characterization of a molecule's physicochemical properties. These properties—solubility and stability chief among them—are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.

This guide focuses on 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, a molecule of significant interest. The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its role in developing inhibitors of key biological targets.[1][2] The addition of a fluorobenzyl group can further modulate properties such as metabolic stability and target-binding affinity, making this compound a compelling subject for investigation.[3]

This document is structured not as a mere repository of data, but as a strategic guide for the research scientist. It provides the foundational knowledge, detailed experimental protocols, and the causal reasoning behind the methodologies required to thoroughly assess the solubility and stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. Our objective is to empower drug development professionals with a robust framework for generating the high-quality, reproducible data essential for informed decision-making.

Predicted Physicochemical Profile of the Target Compound

Prior to embarking on experimental work, an in silico assessment provides a valuable starting point. The properties of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid can be estimated based on its structure and data from closely related analogs. It is critical to recognize these as predictive values that must be confirmed through empirical testing.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale & Supporting Evidence |

|---|---|---|

| Molecular Formula | C₁₆H₁₂FNO₂ | - |

| Molecular Weight | 269.27 g/mol | - |

| pKa (acidic) | 3 - 5 | The carboxylic acid group is the primary acidic center. Typical pKa for aromatic carboxylic acids falls within this range.[4] |

| pKa (basic) | ~ -2.4 | The indole nitrogen is weakly basic and not readily protonated under physiological conditions.[5] |

| logP (Octanol/Water) | ~ 3.0 - 4.0 | The molecule possesses significant hydrophobic character from the indole and fluorobenzyl rings. The fluorine atom increases lipophilicity. |

| Aqueous Solubility | Low | The high logP and crystalline nature of aromatic carboxylic acids suggest poor aqueous solubility, which is expected to be pH-dependent.[4][6] |

Comprehensive Solubility Assessment

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and developability. A thorough assessment requires evaluating its behavior in a range of aqueous and organic media relevant to formulation and physiological conditions.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision designed to probe the molecule's behavior in environments it will encounter from synthesis to in vivo administration.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are mandated by regulatory guidelines for Biopharmaceutics Classification System (BCS) determination.[7][8] They simulate the pH of the stomach and small intestine, providing crucial data for predicting oral absorption.

-

Organic Solvents: A panel of organic solvents with varying polarities (protic, aprotic, non-polar) is essential for understanding the compound's fundamental solubility characteristics. This knowledge is vital for developing crystallization processes, analytical methods, and enabling the formulation of amorphous solid dispersions or lipid-based systems for poorly soluble compounds.

Table 2: Recommended Solvents for Solubility Profiling

| Solvent Class | Specific Solvents | Rationale for Inclusion |

|---|---|---|

| Aqueous Buffers | 0.1 N HCl (pH ~1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8) | Simulates gastrointestinal tract; determines pH-dependent solubility for BCS classification. |

| Polar Protic | Methanol, Ethanol, Isopropyl Alcohol (IPA) | Common solvents for API processing, purification, and formulation. Capable of hydrogen bonding. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High dipole moments, suitable for dissolving a wide range of compounds; often used in analytical methods and as reaction solvents. |

| Non-Polar | Hexane, Toluene | Represents the extreme end of the polarity scale; useful for understanding lipophilicity. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Commonly used in synthesis and purification; provides data points between the polar and non-polar extremes. |

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its robustness and ability to ensure a true equilibrium is reached.[5]

Methodology:

-

Preparation: Add an excess amount of solid 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and/or 37°C) for a minimum of 48 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method: HPLC-UV for Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the dissolved API concentration.

Starting HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and effective for retaining moderately non-polar molecules like the target compound.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention. Formic acid is MS-compatible.[8][9]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a suitable gradient, for example, 30% to 90% B over 10 minutes, to ensure elution of the main peak and any potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm, a common wavelength for indole-containing compounds).[1] A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Table 3: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Standard Deviation |

|---|---|---|---|---|

| 0.1 N HCl (pH 1.2) | 25 | |||

| Acetate Buffer (pH 4.5) | 25 | |||

| Phosphate Buffer (pH 6.8) | 25 | |||

| Methanol | 25 |

| ... (other solvents) | ... | | | |

Intrinsic Stability Assessment: A Forced Degradation Protocol

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[10] Forced degradation (or stress testing) studies are performed to deliberately degrade the API under conditions more severe than accelerated stability testing.[11] The primary objectives are:

-

To identify likely degradation products and elucidate degradation pathways.

-

To demonstrate the specificity of the analytical method, proving it is "stability-indicating." A stability-indicating assay method (SIAM) can accurately measure the decrease in the active ingredient's concentration without interference from degradation products.[7]

Protocol for Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[12] This level is sufficient to generate and detect degradation products without completely destroying the parent molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.

-

Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C). Also, heat the stock solution at 60-80°C.

-

Photolytic Degradation: Expose the solid API and the stock solution to UV and visible light in a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity.

Caption: Experimental Workflow for Forced Degradation Studies.

Hypothesized Degradation Pathways

Based on the chemical structure of an indole-2-carboxylic acid, several degradation pathways can be predicted. The indole ring is susceptible to oxidation, while the carboxylic acid moiety can undergo reactions typical of its class.

-

Oxidative Degradation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation. Hydroxylation at the 2- and 3-positions can lead to the formation of oxindole and isatin derivatives, respectively, which may be followed by ring-opening.[13][14]

-

Decarboxylation: Under thermal or certain pH conditions, the carboxylic acid group could be lost, although this is generally less common for aromatic carboxylic acids without specific activating groups.

-

N-debenzylation: Cleavage of the bond between the indole nitrogen and the benzyl group is another potential degradation route, especially under harsh conditions.

Caption: Hypothesized Major Degradation Pathways.

Table 4: Template for Summarizing Forced Degradation Results

| Stress Condition | Duration (hrs) | % Degradation of Parent | No. of Degradants >0.1% | RRT of Major Degradant(s) |

|---|---|---|---|---|

| 0.1 N HCl / 80°C | 24 | |||

| 0.1 N NaOH / 80°C | 24 | |||

| 3% H₂O₂ / RT | 24 | |||

| Thermal (Solid) / 105°C | 48 |

| Photolytic (Solution) | - | | | |

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. By adhering to these protocols, researchers can generate the robust and reliable data necessary to overcome early-stage development challenges. The successful characterization of these fundamental properties is not merely an academic exercise; it is a critical step that informs formulation strategies, predicts in vivo behavior, and ultimately de-risks the progression of a promising molecule toward clinical candidacy. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-(4-fluorobenzyl)-1H-indole-2,3-dione Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

-

ResearchGate. (2025, November 27). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

-

CORE. (n.d.). Profiling of 1-aminocyclopropane-1- carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-{(Z)-2-[6-Chloro-1-(4-Fluorobenzyl)-1h-Indol-3-Yl]-1-Cyanoethenyl}benzoic Acid. PubChem. Retrieved from [Link]

-

SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed Central. Retrieved from [Link]

-

Oxford Academic. (2016, March 15). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

ScienceOpen. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

-

MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]

-

ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ChemRxiv. (n.d.). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2011, July 13). UPLC–MS-based Urine Metabolomics Reveals Indole-3-lactic Acid and Phenyllactic Acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model. Journal of Proteome Research. Retrieved from [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 9(4), 01-04. Retrieved from [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. Retrieved from [Link]

-

MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Retrieved from [Link]

-

(2016, June 23). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Retrieved from [Link]

-

European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 7. Application of polarography to the development of a stability-indicating assay method for a new indole derivative and its tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. ijcrt.org [ijcrt.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective N-Alkylation of Indole-2-Carboxylic Acid Using 3-Fluorobenzyl Bromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for antivirals, anticancer agents, and anti-inflammatory therapeutics . Functionalizing the N1 position via alkylation is a critical step in exploring structure-activity relationships (SAR). However, the N-alkylation of unprotected indole-2-carboxylic acid presents a significant chemoselectivity challenge due to the presence of two competing acidic sites:

-

The carboxylic acid proton:

-

The indole N-H proton:

Causality Behind Experimental Choices

If a weak base (e.g.,

1. The Direct Dianion Strategy:

By utilizing

2. The Protection-Deprotection Strategy: For process chemistry or scale-up where absolute regiocontrol is required, a three-step sequence is utilized. The carboxylic acid is first masked via Fischer esterification. The resulting ester is then cleanly N-alkylated using 1.2 equivalents of base, followed by straightforward saponification to yield the target compound .

Reaction Pathways Diagram

Figure 1: Reaction pathways for N-alkylation via direct dianion vs. protection-deprotection.

Strategy Comparison & Quantitative Data

The choice of protocol depends on the project phase. The Direct Dianion strategy is optimal for rapid SAR library generation, whereas the Protection strategy is mandated for high-purity scale-up campaigns.

| Parameter | Direct Dianion Strategy (Protocol A) | Protection Strategy (Protocol B) |

| Overall Yield | 65% – 75% | 80% – 85% (over 3 steps) |

| Total Reaction Time | ~6 – 8 hours | ~24 – 36 hours |

| Regioselectivity (N vs O) | Moderate to High (~9:1 ratio) | Absolute (100% N-alkylation) |

| Step Count | 1 Step | 3 Steps |

| Best Suited For | Rapid library synthesis, MedChem | Scale-up, highly sensitive electrophiles |

Experimental Methodologies

Protocol A: Direct N-Alkylation via Dianion Formation

Scale: 10 mmol

Materials:

-

Indole-2-carboxylic acid: 1.61 g (10.0 mmol, 1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil): 1.00 g (25.0 mmol, 2.5 eq)

-

3-Fluorobenzyl bromide: 1.98 g / 1.31 mL (10.5 mmol, 1.05 eq)

-

Anhydrous DMF: 20 mL

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with inert gas (N₂ or Argon). Add 1.61 g of indole-2-carboxylic acid and 15 mL of anhydrous DMF. Stir until fully dissolved.

-

Dianion Generation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic acid-base reaction and prevent thermal degradation of the DMF/base mixture.

-

Base Addition: Add the NaH (1.00 g) portion-wise over 10 minutes.

-

Self-Validation Checkpoint: Vigorous evolution of

gas will be observed. The reaction must be stirred at 0 °C to room temperature for 30–45 minutes until bubbling completely ceases. Proceeding before gas evolution stops indicates incomplete dianion formation, which will severely compromise regioselectivity and lead to O-alkylation.

-

-

Electrophile Addition: Re-cool the flask to 0 °C. Dilute 3-fluorobenzyl bromide (1.31 mL) in 5 mL of DMF and add dropwise over 15 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing dialkylation artifacts.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Quenching & Workup: Carefully quench the reaction by adding 10 mL of ice-cold water dropwise to destroy unreacted NaH.

-

Acidification: Adjust the pH to ~2.0 using 1M HCl.

-

Self-Validation Checkpoint: The target product is a water-soluble sodium carboxylate at basic pH. Acidification strictly to pH

2 ensures the carboxylate is fully protonated, driving the precipitation/extraction of the free acid. If the aqueous layer remains cloudy after extraction, the pH is not low enough.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine (

Protocol B: Three-Step Esterification/Alkylation/Saponification

For absolute regiocontrol and scale-up.

-

Esterification: Reflux indole-2-carboxylic acid in methanol (0.5 M) with a catalytic amount of concentrated

for 12 hours. Concentrate, neutralize with saturated -

N-Alkylation: Dissolve the methyl ester in anhydrous DMF at 0 °C. Add NaH (1.2 eq) and stir for 30 minutes. Add 3-fluorobenzyl bromide (1.1 eq) dropwise. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield methyl 1-(3-fluorobenzyl)-1H-indole-2-carboxylate.

-

Saponification: Dissolve the alkylated ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (

, 3.0 eq). Stir at room temperature for 4–6 hours. Remove THF under vacuum, acidify the aqueous layer to pH 2 with 1M HCl, and filter the resulting white precipitate to obtain the pure target compound.

Analytical Characterization & Troubleshooting

To verify the success of the N-alkylation and rule out O-alkylation, perform NMR spectroscopy on the isolated product:

-

H NMR Indicator: The disappearance of the broad singlet at

-

C NMR Indicator: The carbonyl carbon (

Troubleshooting DMF Removal:

Residual DMF often plagues Protocol A, appearing as singlets at

References

-

Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Gursoy, E., et al. "Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents." Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

- "US7067676B2 - N-alkylation of indole derivatives." Google Patents.

HPLC method for purity analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Application Note: HPLC Purity Analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid

Abstract & Scope

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943117-36-0). This molecule is a critical pharmacophore and intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and HIV-1 integrase inhibitors.

Due to the presence of a carboxylic acid moiety (pKa ~3.8) and a hydrophobic 3-fluorobenzyl group, this method utilizes a Reversed-Phase (RP-HPLC) approach with acidic mobile phase modification. This ensures protonation of the acid functionality, preventing peak tailing and ensuring reproducible retention times.

Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Chemical Context & Method Strategy

To design a self-validating method, one must understand the analyte's physicochemical behavior:

-

Analyte: 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid.[1]

-

Structural Challenges:

-

Indole Core: UV active (strong absorption at ~220 nm and ~280-290 nm).

-

Carboxylic Acid (C2 position): Ionizable. At neutral pH, it exists as a carboxylate anion (

), leading to poor retention on C18 columns. -

3-Fluorobenzyl Group: Increases hydrophobicity (LogP > 3.0), requiring a higher percentage of organic solvent for elution.

-

Scientific Rationale for Conditions:

-

Stationary Phase: A C18 (Octadecylsilane) column is selected for its robust hydrophobic selectivity.

-

Mobile Phase Modifier: Phosphoric acid (0.1%) is used to adjust pH to ~2.5. This suppresses ionization (

form dominates), sharpening peaks and increasing retention. -

Detection: 280 nm is chosen as the primary wavelength to maximize specificity for the indole chromophore while minimizing baseline drift from organic solvents.

Materials & Instrumentation

| Category | Specification |

| HPLC System | Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent) |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Reagents | Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%, HPLC Grade) |

| Reference Standard | 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (>98% purity) |

| Diluent | 50:50 Acetonitrile : Water (v/v) |

Chromatographic Conditions (Standard Protocol)

This protocol is designed for Purity Determination (% Area Normalization) .

| Parameter | Setting |

| Column Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 280 nm (Reference: 360 nm / 100 nm bw) |

| Mobile Phase A | 0.1% |

| Mobile Phase B | Acetonitrile (100%) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70 | 30 | Equilibration / Start |

| 12.00 | 10 | 90 | Ramp to elute hydrophobic impurities |

| 15.00 | 10 | 90 | Hold to wash column |

| 15.10 | 70 | 30 | Return to initial conditions |

| 20.00 | 70 | 30 | Re-equilibration |

Experimental Workflow & Sample Preparation

Standard Preparation

-

Weigh 10.0 mg of the reference standard into a 20 mL volumetric flask.

-

Add 10 mL of Acetonitrile to dissolve (sonicate if necessary).

-

Dilute to volume with Water.

-

Final Concentration: 0.5 mg/mL .

Sample Preparation

-

Accurately weigh 10.0 mg of the test sample.

-

Dissolve in 10 mL Acetonitrile (ensure complete dissolution).

-

Dilute to 20 mL with Water.

-

Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Workflow Diagram

Caption: Step-by-step analytical workflow from solid sample weighing to final data integration.

System Suitability & Acceptance Criteria

Before analyzing unknown samples, inject the Standard Solution (5 replicates) to verify system performance.

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | 8.0 - 10.0 min | Indicates stable column chemistry. |

| Theoretical Plates (N) | > 5,000 | Ensures sufficient column efficiency. |

| Tailing Factor (T) | < 1.5 | Critical for acidic analytes; T > 1.5 indicates silanol interaction (pH too high). |

| RSD (Area) | < 2.0% | Verifies injector precision. |

Troubleshooting & Optimization

Issue: Peak Tailing

-

Cause: Secondary interactions between the carboxylic acid group and residual silanols on the silica support.

-

Solution: Ensure Mobile Phase A pH is

. If tailing persists, increase buffer concentration (e.g., use 20 mM Phosphate Buffer pH 2.5 instead of just acidified water).

Issue: Split Peaks

-

Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (30% ACN).

-

Solution: Ensure the sample diluent matches the initial gradient conditions (30-50% ACN).

Issue: Baseline Drift

-

Cause: UV absorbance of the acid modifier at low wavelengths.

-

Solution: Use Phosphoric acid (transparent) rather than Formic acid if detection is < 210 nm. At 280 nm, this is rarely an issue.

References

-

PubChem. (2025).[2][3] 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

Vali, S. J., et al. (2012).[4] "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Journal of Chromatography & Separation Techniques. (Demonstrates acidic mobile phase requirements for indole-carboxylic acids). Link

-

Zhang, H., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Frontiers in Chemistry. (Provides specific C18/MeOH conditions for structural analogs). Link

-

Sigma-Aldrich. (n.d.). 1-Benzyl-1H-indole-2-carboxylic acid Product Specification. (Reference for solubility and handling of benzyl-indole acids). Link

Sources

- 1. 943117-36-0|1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-benzyl-1h-indole-5-carboxylic acid (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

Comprehensive NMR Characterization of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid: A Guide to Structural Elucidation

An Application Note for Researchers and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise and unambiguous structural characterization of these molecules is paramount for advancing drug discovery and development programs. This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of a representative analogue, 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is intended to serve as a practical resource for researchers, enabling them to confidently elucidate the structure of similarly complex indole derivatives.

Introduction: The Role of NMR in Characterizing Indole Scaffolds

The indole ring system is a privileged scaffold in drug discovery, valued for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[1] The synthesis of novel indole derivatives, such as 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid, requires rigorous analytical confirmation of the target structure. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.[3]

This document outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid. We will delve into the causal reasoning behind experimental choices, from solvent selection to acquisition parameters, and provide a predictive analysis of the chemical shifts and coupling patterns that define the molecule's spectral signature. The inclusion of a fluorine atom provides an additional layer of complexity and diagnostic utility, which will be discussed in detail.[4][5]

Molecular Structure and Atom Numbering Convention

For clarity and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid is presented below, with each unique proton and carbon position labeled. This convention will be used throughout the spectral analysis.

Caption: Molecular structure of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid with systematic atom numbering.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6][7] The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar compounds like carboxylic acids and its ability to facilitate the observation of exchangeable protons (e.g., COOH). The sample concentration must be sufficient for detecting low-sensitivity ¹³C nuclei while avoiding aggregation that can lead to line broadening.[6]

Methodology:

-

Weighing: Accurately weigh 5-10 mg of 1-(3-Fluorobenzyl)-1H-indole-2-carboxylic acid for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[6] A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample spans the active region of the spectrometer's detection coil.[6]

-